2-Bromo-6-(tert-butyl)-4-fluoro-3-methylphenol
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Overview
Description
2-Bromo-6-(tert-butyl)-4-fluoro-3-methylphenol is an organic compound with a complex structure that includes bromine, fluorine, and tert-butyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(tert-butyl)-4-fluoro-3-methylphenol typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 6-(tert-butyl)-4-fluoro-3-methylphenol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(tert-butyl)-4-fluoro-3-methylphenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms, leading to different hydrocarbon derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while oxidation can produce quinones.
Scientific Research Applications
2-Bromo-6-(tert-butyl)-4-fluoro-3-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Bromo-6-(tert-butyl)-4-fluoro-3-methylphenol exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoro-6-methylphenol: Similar structure but lacks the tert-butyl group.
2-Bromo-6-(tert-butyl)-4-chloro-3-methylphenol: Similar structure but with chlorine instead of fluorine.
2-Iodo-6-(tert-butyl)-4-fluoro-3-methylphenol: Similar structure but with iodine instead of bromine.
Uniqueness
2-Bromo-6-(tert-butyl)-4-fluoro-3-methylphenol is unique due to the combination of bromine, fluorine, and tert-butyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C11H14BrFO |
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Molecular Weight |
261.13 g/mol |
IUPAC Name |
2-bromo-6-tert-butyl-4-fluoro-3-methylphenol |
InChI |
InChI=1S/C11H14BrFO/c1-6-8(13)5-7(11(2,3)4)10(14)9(6)12/h5,14H,1-4H3 |
InChI Key |
SXZAXVHMJGDGIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)O)C(C)(C)C)F |
Origin of Product |
United States |
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